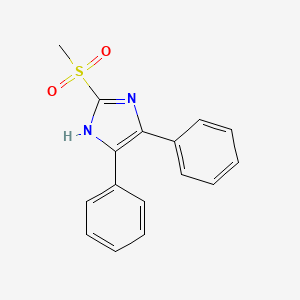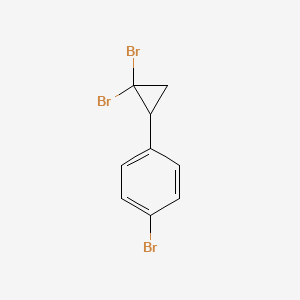
2H-Pyran-3-carboxaldehyde, tetrahydro-6,6-dimethyl-4-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran-3-carboxaldehyde, tetrahydro-6,6-dimethyl-4-oxo- is an organic compound that belongs to the class of pyran derivatives It is characterized by a six-membered ring containing one oxygen atom and a carboxaldehyde group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-3-carboxaldehyde, tetrahydro-6,6-dimethyl-4-oxo- can be achieved through several synthetic routes. One common method involves the hydrogenation of 3,4-dihydro-2H-pyran using a catalyst such as Raney nickel . This process converts the double bonds in the pyran ring to single bonds, resulting in the formation of the tetrahydro derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation reactions under controlled conditions. The use of high-pressure hydrogen gas and efficient catalysts ensures the complete conversion of starting materials to the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol to facilitate the dissolution of reactants and products.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyran-3-carboxaldehyde, tetrahydro-6,6-dimethyl-4-oxo- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyran ring can be substituted with other functional groups through reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Bromine (Br₂) in the presence of a catalyst such as iron (Fe).
Major Products Formed
Oxidation: 2H-Pyran-3-carboxylic acid, tetrahydro-6,6-dimethyl-4-oxo-.
Reduction: 2H-Pyran-3-methanol, tetrahydro-6,6-dimethyl-4-oxo-.
Substitution: Various substituted pyran derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2H-Pyran-3-carboxaldehyde, tetrahydro-6,6-dimethyl-4-oxo- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mécanisme D'action
The mechanism of action of 2H-Pyran-3-carboxaldehyde, tetrahydro-6,6-dimethyl-4-oxo- involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the compound’s ability to undergo redox reactions allows it to participate in various biochemical processes, influencing cellular functions and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Pyran-2-carboxaldehyde, 3,4-dihydro-: Another pyran derivative with similar structural features but different reactivity and applications.
Tetrahydro-2H-pyran-3-carboxylic acid: A related compound with a carboxylic acid group instead of an aldehyde group.
Uniqueness
2H-Pyran-3-carboxaldehyde, tetrahydro-6,6-dimethyl-4-oxo- is unique due to its specific substitution pattern and the presence of both an aldehyde and a tetrahydro pyran ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.
Propriétés
Numéro CAS |
53854-98-1 |
|---|---|
Formule moléculaire |
C8H12O3 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
6,6-dimethyl-4-oxooxane-3-carbaldehyde |
InChI |
InChI=1S/C8H12O3/c1-8(2)3-7(10)6(4-9)5-11-8/h4,6H,3,5H2,1-2H3 |
Clé InChI |
URLKUKMCKNPDIR-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)C(CO1)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



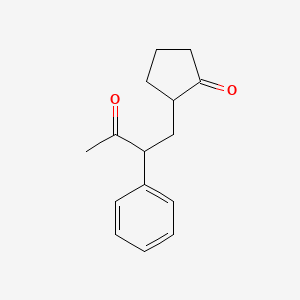
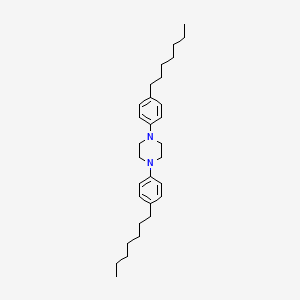
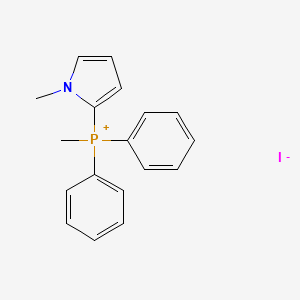
![1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane](/img/structure/B14645550.png)
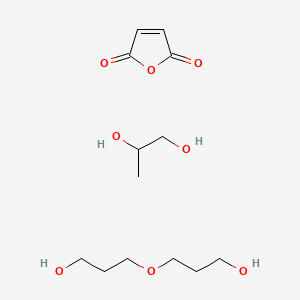
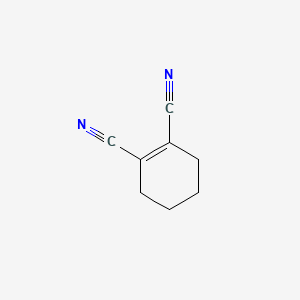
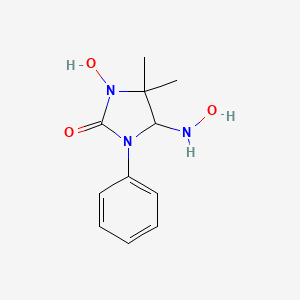
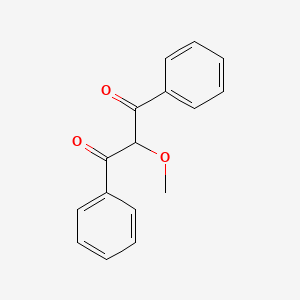
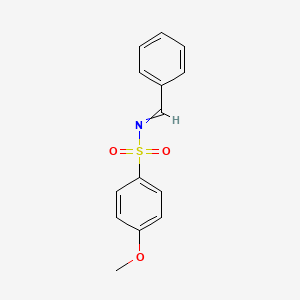
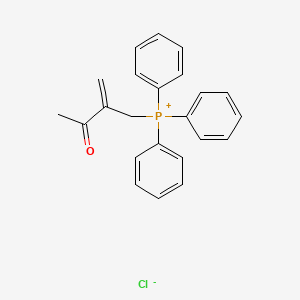
![(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B14645610.png)
